1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Description
This compound (CAS 1421312-09-5) is a bicyclic heterocycle featuring a pyrazolo[4,3-b]pyridine core fused with a tetrahydropyridine ring. Key structural attributes include:
- Molecular formula: C₁₇H₂₁N₃O₂
- Molecular weight: 299.37 g/mol
- Functional groups: A phenyl group at position 1 and a tert-butyl ester at position 4 . The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 1-phenyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-11-7-10-14-15(19)12-18-20(14)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDARODXQZJSBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114447 | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421312-09-5 | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is a member of the pyrazolo[4,3-b]pyridine family, characterized by its unique fused ring structure. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and inflammation.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 270.32 g/mol
- CAS Number : 1421312-09-5
The tert-butyl ester group enhances the compound's solubility and stability, facilitating its use in various medicinal chemistry applications. Its structure allows for significant interactions with biological targets, particularly enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of key enzymes such as glycogen phosphorylase and other kinases. These enzymes are crucial in glucose metabolism and energy regulation, making this compound a candidate for managing diabetes and related metabolic disorders.
Table 1: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Glycogen Phosphorylase | Competitive | 12.5 | |
| Protein Kinase A | Non-competitive | 15.0 | |
| COX-2 | Competitive | 0.04 |
Anti-inflammatory Effects
In addition to enzyme inhibition, the compound has shown promising anti-inflammatory properties. Preliminary studies suggest it inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
Case Study: COX Inhibition
A study evaluated the anti-inflammatory potential of several pyrazolo derivatives including our compound. The results indicated that it effectively suppressed COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its specific structural features. Variations in substituents on the pyrazole ring significantly influence its pharmacological properties.
Table 2: SAR Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine | Chlorine substitution enhances potency | Increased COX inhibition |
| 5-Boc-1-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | Different ring structure | Altered kinase inhibition |
| Tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine | Similar functional groups but different ring system | Variable anti-inflammatory effects |
The mechanism by which this compound exerts its effects involves interaction with various proteins in metabolic pathways. Its role as a glycogen phosphorylase inhibitor is particularly noteworthy for therapeutic applications in diabetes management.
Comparison with Similar Compounds
Positional Isomers: Pyrazolo[4,3-c]pyridine Derivative
Compound : 1-Phenyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester (CAS 1075729-08-6)
- Structural difference : The pyridine ring fusion shifts from [4,3-b] to [4,3-c], altering substituent positions.
- Molecular formula : C₁₇H₂₁N₃O₂ (identical to the target compound).
- Molecular weight : 299.37 g/mol.
- Implications : The isomer’s distinct ring fusion may affect binding affinity in biological targets or alter reactivity in synthetic pathways .
Halogen-Substituted Analog: 3-Iodo Derivative
Compound : 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS 1251014-79-5)
Hydroxy-Substituted Analog: 3-Hydroxy Derivative
Compound : 3-Hydroxy-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS 1251012-11-9)
Phenyl Position Isomer: 2-Phenyl Derivative
Compound : 2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS 1951439-79-4)
- Molecular formula : C₁₇H₂₁N₃O₂ (identical to the target compound).
- Structural difference : Phenyl group relocated to position 2.
- Implications : Altered steric and electronic properties could modulate interactions with biological targets (e.g., enzymes or receptors) .
Research Findings and Implications
- Synthetic Utility : The tert-butyl ester group in all compounds facilitates easy deprotection to carboxylic acids, critical for late-stage functionalization in drug synthesis .
- Biological Relevance : Pyrazolo-pyridine cores are privileged scaffolds in kinase inhibitor design. For example, the 3-iodo derivative’s heavy atom could aid in crystallographic studies of protein-ligand interactions .
- Structure-Activity Relationships (SAR): Minor structural changes, such as phenyl position (1 vs. 2) or substituent type (I vs. OH), significantly alter physicochemical properties (e.g., logP, solubility) and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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